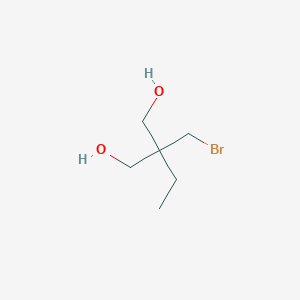

2-(Bromomethyl)-2-ethylpropane-1,3-diol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

32321-45-2 |

|---|---|

Fórmula molecular |

C6H13BrO2 |

Peso molecular |

197.07 g/mol |

Nombre IUPAC |

2-(bromomethyl)-2-ethylpropane-1,3-diol |

InChI |

InChI=1S/C6H13BrO2/c1-2-6(3-7,4-8)5-9/h8-9H,2-5H2,1H3 |

Clave InChI |

GDMBPPMGWKQBAE-UHFFFAOYSA-N |

SMILES canónico |

CCC(CO)(CO)CBr |

Origen del producto |

United States |

Contextualizing Brominated Polyol Architectures in Organic Chemistry

Brominated polyols, such as 2-(bromomethyl)-2-ethylpropane-1,3-diol, are a class of organic compounds that feature both bromine atoms and multiple hydroxyl groups. This combination of functional groups within a single molecule provides a strategic advantage in multistep syntheses. The hydroxyl groups can be protected while reactions are carried out at the brominated site, or vice versa, allowing for controlled and selective chemical modifications.

In the broader context of organic synthesis, brominated compounds are highly valued as precursors. acs.org The carbon-bromine bond is relatively weak and can be readily cleaved to form a carbon-based radical or a carbocation, or it can be displaced by a nucleophile. msu.edulibretexts.org This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Polyols, on the other hand, are crucial monomers in the synthesis of a wide array of polymers, including polyesters and polyurethanes. mdpi.commdpi.com The number and arrangement of hydroxyl groups influence the properties of the resulting polymer, such as its cross-linking density, rigidity, and thermal stability. mdpi.com The presence of a bromine atom within a polyol monomer, as in the case of this compound, introduces an additional site for chemical modification, either before or after polymerization. This can be exploited to introduce specific functionalities or to create graft copolymers.

A notable application of brominated polyols is in the production of flame-retardant materials. google.comnih.gov The bromine atoms can act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation process. The synthesis of brominated polyether polyols for use in flame-retardant polyurethane foams is an area of active industrial and academic research. google.com

General Academic Significance of Halogenated Alcohols and Diols

Halogenated alcohols and diols are a significant class of compounds in organic chemistry due to the unique reactivity conferred by the presence of both a halogen and a hydroxyl group. nih.gov The electronegative halogen atom influences the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atoms. msu.edu This interplay of functional groups allows for a diverse range of chemical transformations.

One key area of research is the study of intramolecular reactions in halogenated alcohols. Depending on the relative positions of the hydroxyl and halogen groups, these compounds can undergo cyclization reactions to form cyclic ethers. For instance, halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) can be readily converted to epoxides.

The presence of a halogen also provides a handle for various coupling reactions, which are fundamental to the construction of complex molecular frameworks. acs.org Furthermore, halogenated diols are valuable intermediates in the synthesis of a wide variety of organic molecules, including pharmaceuticals and natural products. The diol functionality can be found in many biologically active molecules, and the ability to introduce and modify this group is crucial in medicinal chemistry. researchgate.net

Recent research has also explored the synthesis of diverse halogenated molecules from the dihalohydration of alkynols, demonstrating the versatility of these compounds as synthetic intermediates. nih.gov

Overview of Research Trajectories for Alkyl Bromide and Diol Functionalities

Precursor-Based Synthesis Strategies

The construction of the this compound core can be approached from different starting materials, primarily focusing on the modification of existing polyol structures. The choice of precursor significantly influences the synthetic route and the challenges associated with achieving the desired substitution pattern.

Derivatization from Propane-1,3-diol Scaffolds

The synthesis of this compound from a basic propane-1,3-diol scaffold presents a more intricate challenge, as it necessitates the introduction of both an ethyl and a bromomethyl group at the central carbon atom (C2). A plausible, albeit multi-step, synthetic pathway could commence with the protection of the hydroxyl groups of a C2-substituted propane-1,3-diol derivative. For instance, starting with 2-ethyl-1,3-propanediol, one could envision a sequence involving the protection of the diol, followed by the introduction of a hydroxymethyl group at the C2 position, and subsequent bromination.

A key intermediate in such a strategy would be 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, also known as trimethylolpropane (B17298). The synthesis of this triol can be achieved through the base-catalyzed condensation of butyraldehyde (B50154) with formaldehyde. This is then followed by a Cannizzaro reaction. Once trimethylolpropane is obtained, the selective bromination of one of its primary hydroxyl groups becomes the pivotal step to yield the target compound.

Methodologies Involving Pentaerythritol (B129877) Derivatives

While not a direct precursor to this compound due to the presence of four hydroxymethyl groups, pentaerythritol serves as a valuable starting material for the synthesis of structurally related analogues, such as 2,2-bis(bromomethyl)propane-1,3-diol. The methodologies employed for the synthesis of this analogue provide insights into the reaction conditions required for the bromination of neopentyl polyols.

The synthesis of 2,2-bis(bromomethyl)propane-1,3-diol is typically achieved by reacting pentaerythritol with hydrogen bromide (HBr), often in the presence of an acid catalyst like sulfuric acid. researchgate.net The reaction involves the substitution of two of the four hydroxyl groups with bromine atoms. The process can be carried out in the liquid phase, and various methods have been developed to optimize the yield and purity of the product. One reported method involves heating pentaerythritol with a 40% HBr solution and sulfuric acid, followed by the addition of acetic acid and further refluxing to drive the reaction to completion. researchgate.net Another approach utilizes red phosphorus and bromine in the presence of HBr. researchgate.net

These syntheses highlight the feasibility of direct bromination of polyol precursors. However, controlling the degree of bromination is crucial, especially when aiming for a monosubstituted product from a precursor with multiple equivalent hydroxyl groups.

Catalytic Approaches in Chemical Transformations

The selective functionalization of polyols is a significant challenge in synthetic chemistry due to the presence of multiple reactive sites with similar reactivity. Catalytic methods offer a powerful tool to enhance reaction rates, improve selectivity, and often allow for milder reaction conditions.

Homogeneous Catalysis for Bromination and Derivatization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be effectively employed for the selective bromination of polyols. For the conversion of a triol like trimethylolpropane to this compound, a key challenge is to achieve monobromination. Homogeneous catalysts can play a crucial role in activating the hydroxyl group and facilitating nucleophilic substitution by a bromide ion.

Transition metal complexes are often utilized as homogeneous catalysts in a variety of organic transformations. While specific examples for the direct monobromination of trimethylolpropane are not extensively documented, the principles of transition metal-catalyzed C–H functionalization and alcohol activation are relevant. For instance, catalysts can facilitate the formation of a more reactive intermediate, thereby lowering the activation energy for the substitution reaction.

Organocatalysis also presents a promising avenue. Chiral organocatalysts have been shown to achieve site-selective functionalization of complex molecules, including polyols. These catalysts can operate through various activation modes, such as forming a more nucleophilic borinate intermediate with a diol, which can then react with an electrophile.

Heterogeneous Catalysis in Polyol Functionalization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications. In the context of polyol functionalization, solid acid or base catalysts can be employed to promote selective reactions.

For the bromination of a triol, a solid acid catalyst could facilitate the protonation of a hydroxyl group, making it a better leaving group for subsequent nucleophilic attack by a bromide ion. The porous structure and surface properties of heterogeneous catalysts can also impart shape selectivity, potentially favoring the reaction at a sterically less hindered hydroxyl group.

For instance, organically functionalized mesoporous materials have demonstrated potential in heterogeneous catalysis due to their high surface areas and the ability to immobilize specific functional groups. These materials can be designed to create a specific microenvironment that favors a particular reaction pathway. While direct application to the synthesis of this compound is an area for further research, the principles of designing multifunctional heterogeneous catalysts for selective transformations of polyols are well-established.

Phase Transfer Catalysis for Enhanced Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is particularly relevant for the bromination of polyols, where the polyol may have good solubility in an organic solvent, while the brominating agent, such as an inorganic bromide salt, is soluble in water.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting the nucleophile (e.g., bromide anion) from the aqueous phase to the organic phase, where it can react with the substrate. This circumvents the need for a single solvent that can dissolve both reactants, which is often difficult to find.

Reaction Conditions and Optimization for Selective Synthesis

The selective synthesis of this compound and its analogues hinges on the careful management of reaction variables. The introduction of the bromomethyl group and the preservation of the diol functionality necessitate a controlled synthetic environment to prevent side reactions and maximize product purity.

Control of Temperature and Solvent Systems

The solvent system not only dictates the solubility of reactants and reagents but also influences the reaction pathway and rate. In the synthesis of 2,2-bis(bromomethyl)propane-1,3-diol from pentaerythritol, a mixture of water and ethanol (B145695) is used for recrystallization, indicating the importance of solvent polarity in purification. guidechem.com For synthetic steps, the choice of solvent can affect the reactivity of the brominating agent and the stability of the diol. Aprotic solvents might be favored to avoid side reactions involving the hydroxyl groups, while in some cases, aqueous acidic conditions are explicitly required, such as the reaction of pentaerythritol with hydrobromic acid. guidechem.com

Table 1: Effect of Temperature on Byproduct Formation in Analogous Bromination Reactions

| Reaction Temperature | Desired Product | Major Byproduct(s) | Reference |

|---|---|---|---|

| 85-90°C | α-(Bromomethyl)acrylic acid | Minimal | orgsyn.org |

| > 90°C | α-(Bromomethyl)acrylic acid | Dibromoisobutyric acid | orgsyn.org |

| 115°C (Reflux) | 2,2-Bis(bromomethyl)propane-1,3-diol | Viscous crude product requiring extensive purification | guidechem.com |

Regioselective and Stereoselective Synthesis Methodologies

While this compound is an achiral molecule, the synthesis of its chiral analogues demands sophisticated regioselective and stereoselective methods. The development of such strategies is a significant area of research in organic chemistry. rsc.orgresearchgate.net

Regioselectivity becomes critical when starting with precursors that have multiple reactive sites. For example, the regioselective ring-opening of 2-(bromomethyl)-1-sulfonylaziridines with arylsulfonamides demonstrates a method to introduce functionality at specific positions in a propane (B168953) backbone, yielding 1,3-difunctionalized products. researchgate.net This type of precise control could be adapted for the synthesis of complex analogues of the target diol.

Stereoselective synthesis is paramount for producing optically pure chiral 1,3-diols, which are valuable building blocks in pharmaceuticals. acs.orgnih.gov Methodologies include:

Asymmetric Aldol (B89426) Reactions: Organocatalytic asymmetric aldol reactions can produce chiral β-hydroxy ketones, which are precursors to 1,3-diols. Subsequent stereoselective reduction yields the desired diol with high enantiomeric purity. acs.orgnih.gov

Domino Aldol-Coupling/Reduction: A novel domino process for synthesizing 1,3-anti diols involves an Ipc-boron-aldol coupling followed by an Ipc-mediated reduction of the intermediate β-hydroxy ketone, proceeding with excellent anti-selectivities. nih.gov

Biocatalysis: Enzymes offer a powerful tool for the stereoselective synthesis of 1,3-diols. Methods include the enzymatic reduction of 1,3-diketones and β-hydroxyketones, as well as the enzymatic resolution of racemic diols. rsc.orgresearchgate.net

These advanced methods provide pathways to a wide range of structurally diverse and stereochemically defined analogues of this compound.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. paperpublications.orgresearchgate.netnih.gov

Application of Sonochemistry for Reaction Enhancement

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent tool for green synthesis. wikipedia.org Ultrasound irradiation can enhance reaction rates, improve yields, and enable reactions to occur under milder conditions, often reducing the need for high temperatures and pressures. hielscher.comnih.gov The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. wikipedia.orgnih.gov

The benefits of sonochemistry in organic synthesis include:

Rate Acceleration: Many reactions, including the synthesis of heterocyclic compounds and polymerizations, show significantly reduced reaction times under ultrasonic irradiation. nih.govresearchgate.net

Improved Yields and Selectivity: Ultrasound can promote higher yields and, in some cases, alter the selectivity of a reaction. hielscher.com

Milder Conditions: Sonochemically promoted routes can often be conducted at ambient temperature and pressure, saving energy and creating a safer reaction environment. hielscher.commdpi.com

For the synthesis of diol derivatives, ultrasound has been successfully used. For example, the synthesis of 1,3-dioxolane (B20135) derivatives from 1,2-diols and ketones is efficiently catalyzed by graphene oxide under ultrasonic irradiation, featuring mild conditions and short reaction times. proquest.comresearchgate.net This suggests that the synthesis and subsequent reactions of this compound could be significantly enhanced by sonochemical methods.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Silent (Conventional) | 24 h | Good | hielscher.com |

| Sonication (40°C) | 70 min | Good | hielscher.com | |

| Synthesis of Dihydroquinolines | Silent (in water) | 4 h | 80% | nih.gov |

| Sonication (in water) | 1 h | 96% | nih.gov |

Sustainable Methodologies for 1,3-Diol Protection and Deprotection

The hydroxyl groups of 1,3-diols often require protection during multi-step syntheses to prevent unwanted side reactions. Green chemistry principles encourage the use of protecting groups that can be introduced and removed under mild, environmentally benign conditions, minimizing waste and avoiding harsh reagents. nih.govlibretexts.org

Protection: 1,3-diols are commonly protected by forming six-membered cyclic acetals, such as benzylidene acetals. chem-station.comstackexchange.com Sustainable approaches focus on using efficient catalysts and minimizing solvent use. For instance, the protection of 1,3-diols as 1,3-dioxanes can be achieved using heterogeneous acid catalysts under sonochemical conditions, which aligns with green chemistry goals. nih.gov Standard procedures often employ catalysts like toluenesulfonic acid in refluxing toluene (B28343) with a Dean-Stark apparatus to remove water. organic-chemistry.org

Deprotection: Traditional deprotection of acetals requires acidic conditions. organic-chemistry.org Sustainable alternatives aim to use milder reagents and conditions.

Catalytic Methods: Catalytic amounts of reagents like cerium(III) triflate or iodine can cleave acetals under nearly neutral and mild conditions, showing high chemoselectivity. organic-chemistry.org

Electrochemical Methods: Electrochemical approaches offer a green alternative for the deprotection of certain protecting groups, such as the p-methoxybenzyl (PMB) group, avoiding toxic reagents like DDQ. nih.gov

Base-Mediated Deprotection: While acetals are typically stable to bases, novel protecting groups have been designed that are specifically cleaved under basic conditions, offering an alternative deprotection strategy that is orthogonal to acid-labile groups. acs.org

Developing protection-free synthetic routes is the ultimate goal of green chemistry, as each protection/deprotection sequence adds steps and generates waste. libretexts.org However, when necessary, choosing sustainable protection and deprotection strategies significantly reduces the environmental footprint of the synthesis.

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group is the most reactive site for nucleophilic substitution. However, its reactivity is profoundly influenced by the adjacent quaternary carbon atom, which sterically hinders the typical reaction pathways.

The reactivity of the carbon-bromine (C-Br) bond in this compound is best understood by examining the two primary mechanisms of nucleophilic substitution: SN1 and SN2.

SN2 Mechanism: The bimolecular (SN2) pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine. In the case of this compound, the bulky neopentyl-like structure creates significant steric hindrance, making it difficult for nucleophiles to approach the electrophilic carbon. Consequently, SN2 reactions at this center are exceptionally slow. Studies on analogous neopentyl systems show that they react orders of magnitude slower than other primary alkyl halides under SN2 conditions. acs.orgyoutube.com

SN1 Mechanism: The unimolecular (SN1) pathway proceeds through the formation of a carbocation intermediate after the leaving group (bromide) departs. While this mechanism avoids the steric issue of the initial nucleophilic attack, the direct formation of a primary carbocation from the neopentyl structure is energetically unfavorable. quora.comquora.com If formed under forcing conditions (e.g., high heat in a polar, non-nucleophilic solvent), this unstable primary carbocation rapidly rearranges to a more stable tertiary carbocation via a 1,2-alkyl shift. youtube.com

| Mechanism | Substrate Accessibility | Intermediate | Rearrangement Potential | Typical Conditions | Rate for this compound |

| SN2 | Severely hindered | Transition state | None | Strong nucleophile | Extremely slow acs.org |

| SN1 | N/A | Primary carbocation | High (rearranges to tertiary) | Weak nucleophile, heat | Slow, proceeds with rearrangement youtube.com |

The synthesis of various derivatives through nucleophilic substitution at the bromomethyl position is theoretically possible but practically challenging due to the mechanistic constraints discussed above.

Ethers: The formation of ethers can be achieved via the Williamson ether synthesis, where an alkoxide attacks the alkyl halide. libretexts.orgopenstax.org For this compound, this SN2 reaction would require harsh conditions (high temperature, long reaction times) to proceed at a reasonable rate. masterorganicchemistry.com

Amines: Primary amines can be synthesized using methods like the Gabriel synthesis (with potassium phthalimide) or azide (B81097) synthesis (sodium azide followed by reduction), which operate via an SN2 mechanism. libretexts.org Direct alkylation with ammonia (B1221849) or amines is generally avoided as it leads to a mixture of primary, secondary, and tertiary amines and is subject to the same slow reaction rates. libretexts.org

Sulfur-Containing Derivatives: Thioethers can be prepared by reacting the compound with a thiol or its conjugate base (a thiolate). These reactions, which also follow an SN2 pathway, would be expected to be slow. The reaction of bromomethyl-substituted compounds with thiourea (B124793) is another route to sulfur-containing derivatives. researchgate.net

| Nucleophile | Reagent Example | Product Functional Group | Mechanistic Pathway | Expected Reactivity |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | SN2 | Very Slow |

| Phthalimide | Potassium phthalimide | Protected Amine | SN2 | Very Slow |

| Azide | Sodium azide (NaN₃) | Azide (precursor to Amine) | SN2 | Very Slow |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (Sulfide) | SN2 | Very Slow |

Reactions Involving Hydroxyl Functional Groups

The two primary hydroxyl (-OH) groups in this compound exhibit typical alcohol reactivity, providing sites for esterification, etherification, and the formation of cyclic derivatives.

Esterification: The hydroxyl groups readily react with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid catalyst to form the corresponding mono- or di-esters. medcraveonline.com This is a standard and efficient transformation for primary alcohols.

Etherification: The hydroxyl groups can be converted into ethers. Deprotonation with a strong base (e.g., sodium hydride) generates an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether. organic-chemistry.org This intermolecular reaction is generally more feasible than using the sterically hindered bromomethyl group as the electrophile. An intramolecular version can also occur, where the formed alkoxide displaces the internal bromide to form a substituted oxetane (B1205548) ring.

The 1,3-diol arrangement of the hydroxyl groups is perfectly suited for the formation of six-membered cyclic acetals and ketals. organic-chemistry.org This reaction occurs when the diol is treated with an aldehyde or a ketone under acidic conditions. libretexts.orgchemistrysteps.com The reaction is reversible, and the equilibrium is typically shifted towards the product by removing the water formed during the reaction. organic-chemistry.org The resulting 5-bromo-5-ethyl-1,3-dioxane derivatives are stable under basic and nucleophilic conditions, making this reaction useful for protecting the diol functionality during other synthetic steps. chemistrysteps.com

| Carbonyl Compound | Reagent Example | Product Class |

| Aldehyde | Benzaldehyde | Cyclic Acetal |

| Ketone | Acetone | Cyclic Ketal |

| Aldehyde | Formaldehyde | Cyclic Acetal |

| Ketone | Cyclohexanone | Cyclic Ketal |

Rearrangement Reactions and Ring Expansion Studies in Related Brominated Systems

The neopentyl framework of this compound is a classic substrate for skeletal rearrangements. acs.org These rearrangements are particularly prominent under conditions that favor a carbocation intermediate, such as the SN1 reaction. quora.com

Upon departure of the bromide ion, the initially formed, highly unstable primary carbocation undergoes a rapid and irreversible 1,2-hydride or 1,2-alkyl shift to generate a more stable carbocation. quora.comvedantu.com In this specific molecule, an ethyl group migrates from the quaternary center to the adjacent carbocationic center. This "neopentyl rearrangement" results in the formation of a more stable tertiary carbocation. Any subsequent nucleophilic attack or elimination will occur from this rearranged intermediate, leading to products with a different carbon skeleton than the starting material. youtube.com

For instance, solvolysis in water would not yield the expected 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, but rather the rearranged tertiary alcohol, 3-methyl-3-hydroxymethyl-pentan-1-ol, after the 1,2-ethyl shift.

While ring expansion reactions are typically associated with cyclic systems, the underlying principle of a molecular rearrangement to achieve a more stable electronic state is the same. organic-chemistry.orgkoreascience.kr The neopentyl rearrangement serves as a prime acyclic example of this fundamental reactivity, driven by the significant stability gain in converting a primary carbocation to a tertiary one. acs.org

Electrophilic Reactions and Oxidation Pathways of this compound

The chemical behavior of this compound is primarily dictated by its functional groups: two primary hydroxyl (-OH) groups and a primary alkyl bromide (-CH₂Br) attached to a quaternary carbon center. This neopentyl-like structure influences its reactivity, particularly in pathways involving nucleophilic substitution, but for electrophilic and oxidative reactions, the hydroxyl groups are the principal sites of transformation.

Electrophilic Reactions

The primary sites for electrophilic attack on the this compound molecule are the lone pairs of electrons on the oxygen atoms of the two hydroxyl groups. These reactions are typically initiated by protonation in the presence of an acid catalyst.

Under strongly acidic conditions, one or both of the hydroxyl groups can be protonated to form oxonium ions. This transformation converts the hydroxyl group into a good leaving group (water), which can facilitate subsequent reactions. However, due to the neopentyl structure, the formation of a stable carbocation at the adjacent quaternary carbon is highly unfavorable, thus limiting typical SN1-type pathways.

A significant electrophilic reaction for 1,3-diols is the formation of cyclic acetals or ketals. In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form a six-membered ring (a 1,3-dioxane (B1201747) derivative). This reaction is often used to protect the diol functionality during other synthetic steps.

Interactive Table 1: Electrophilic Reactions of this compound

| Reagent(s) | Reaction Type | Product Class | Illustrative Product Name |

| H⁺ (catalytic), Aldehyde (R-CHO) | Acetal Formation | Cyclic Acetal (1,3-dioxane) | 5-(Bromomethyl)-5-ethyl-2-R-1,3-dioxane |

| H⁺ (catalytic), Ketone (R₂C=O) | Ketal Formation | Cyclic Ketal (1,3-dioxane) | 5-(Bromomethyl)-5-ethyl-2,2-di-R-1,3-dioxane |

Oxidation Pathways

The two primary alcohol groups of this compound are susceptible to oxidation. The nature of the final product depends significantly on the choice of oxidizing agent and the reaction conditions. The oxidation of primary alcohols typically proceeds first to an aldehyde, which can then be further oxidized to a carboxylic acid. wikipedia.org

Partial Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild oxidizing agents in anhydrous conditions are required. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. wikipedia.orgchemistrysteps.com Depending on the stoichiometry of the reagent used, it is possible to achieve mono-oxidation to form a hydroxyaldehyde or di-oxidation to the dialdehyde.

Mono-oxidation: Use of one equivalent of a mild oxidant would likely yield 3-bromo-2-ethyl-2-(hydroxymethyl)propanal.

Di-oxidation: An excess of the mild oxidant would lead to the formation of 2-(bromomethyl)-2-ethylpropanedial.

Complete Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution, will oxidize the primary alcohols completely to carboxylic acids. libretexts.org The reaction proceeds through the aldehyde, which is then hydrated to a gem-diol intermediate in the aqueous medium, allowing for subsequent oxidation. wikipedia.org

Mono-oxidation: Under controlled conditions, it may be possible to isolate 3-bromo-2-ethyl-2-(hydroxymethyl)propanoic acid.

Di-oxidation: Using an excess of a strong oxidizing agent will result in the formation of 2-(bromomethyl)-2-ethylpropanedioic acid. wikipedia.org

Research on the oxidation of structurally similar 1,3-propanediols has shown that selective oxidation to hydroxyalkanoic acids is feasible. nih.gov For instance, studies on the oxidation of 1,3-propanediol (B51772) and its substituted derivatives over gold catalysts indicate that factors like substitution on the C2 carbon can influence reactivity. nih.govresearchgate.net In the case of this compound, the steric bulk and electronic effects of the ethyl and bromomethyl groups at the quaternary center would influence the rate and selectivity of the oxidation process.

Interactive Table 2: Oxidation Products of this compound

| Oxidizing Agent | Conditions | Product Class | Potential Product(s) |

| Pyridinium chlorochromate (PCC) | Anhydrous (e.g., CH₂Cl₂) | Aldehyde | 3-bromo-2-ethyl-2-(hydroxymethyl)propanal and/or 2-(bromomethyl)-2-ethylpropanedial |

| Potassium permanganate (KMnO₄) | Acidic, aqueous | Carboxylic Acid | 3-bromo-2-ethyl-2-(hydroxymethyl)propanoic acid and/or 2-(bromomethyl)-2-ethylpropanedioic acid |

| Potassium dichromate (K₂Cr₂O₇) | Acidic, aqueous | Carboxylic Acid | 3-bromo-2-ethyl-2-(hydroxymethyl)propanoic acid and/or 2-(bromomethyl)-2-ethylpropanedioic acid |

Advanced Derivatives and Functional Materials Development Utilizing 2 Bromomethyl 2 Ethylpropane 1,3 Diol

Polymer Chemistry and Macromolecular Architectures

The strategic placement of reactive groups in 2-(bromomethyl)-2-ethylpropane-1,3-diol allows for its multifaceted role in polymer chemistry, from serving as a monomer to a crosslinking agent and a precursor for functional polymers.

As a trifunctional monomer, this compound can participate in various polymerization reactions. The two hydroxyl groups are readily available for polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The presence of the bromomethyl group can be either preserved as a pendant functional group for further reactions or can participate in certain polymerization schemes.

The polycondensation of diols with dicarboxylic acids is a well-established method for polyester (B1180765) synthesis. nih.gov In this context, this compound can be copolymerized with other diols and dicarboxylic acids to introduce both branching and functional side groups. The resulting polymers would possess a branched structure due to the trifunctionality of the monomer, which can influence properties such as melt viscosity and solubility.

| Polymerization Type | Co-monomer(s) | Resulting Polymer Class | Key Feature Introduced |

|---|---|---|---|

| Polycondensation | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Branched Polyesters | Pendant bromomethyl groups |

| Polyaddition | Diisocyanates (e.g., MDI, TDI) | Branched Polyurethanes | Pendant bromomethyl groups |

The bromomethyl group in this compound is a reactive site that can be exploited for crosslinking polymer chains. This can be achieved through various chemical reactions, such as nucleophilic substitution with suitable functional groups on pre-formed polymer backbones. For instance, polymers containing carboxylate, amine, or thiol groups can react with the bromomethyl group to form covalent crosslinks. A structurally similar compound, 2,2-bis(bromomethyl)propane-1,3-diol, is known to be used as a crosslinking agent in the production of polymers, where it forms covalent bonds between polymer chains to enhance mechanical properties and stability. guidechem.com

This approach allows for the formation of three-dimensional polymer networks with increased thermal stability, solvent resistance, and mechanical strength. The degree of crosslinking can be controlled by the concentration of the crosslinking agent and the reaction conditions.

The diol functionality of this compound makes it a suitable candidate for the synthesis of functional polycarbonates and poly(ester-carbonates). Polycarbonates are typically synthesized through the reaction of diols with phosgene (B1210022) or its derivatives, or more recently, through more environmentally benign routes using carbon dioxide. nih.govnih.gov The incorporation of this compound into the polycarbonate backbone would introduce pendant bromomethyl groups, which can serve as sites for post-polymerization modification.

Similarly, poly(ester-carbonates) can be synthesized by the copolymerization of a diol, a dicarboxylic acid, and a carbonate source. usm.eduresearchgate.net The inclusion of this compound in such a polymerization would result in a copolymer with both ester and carbonate linkages, along with the reactive bromo-functional side chains. These functional groups can be used to attach other molecules, altering the polymer's properties or preparing it for specific applications.

The reactive bromomethyl group of this compound can act as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of graft copolymers with well-defined architectures. cmu.edu A polymer backbone containing units derived from this compound can be used to initiate the "grafting from" polymerization of a second monomer, leading to the formation of a graft copolymer.

This "grafting from" method enables the preparation of copolymers with a variety of side chains, which can be tailored to impart specific properties, such as amphiphilicity, stimuli-responsiveness, or enhanced biocompatibility. The ability to control the length and density of the grafted chains is a key advantage of this approach. For instance, grafting hydrophilic polymer chains onto a hydrophobic backbone can lead to the formation of amphiphilic graft copolymers that can self-assemble into micelles or other nanostructures in aqueous environments. mdpi.com

| Backbone Polymer | Grafted Monomer | Grafting Method | Potential Application |

|---|---|---|---|

| Polyester or Polyurethane | Styrene, Acrylates | ATRP ("grafting from") | Thermoplastic elastomers |

| Polycarbonate | Poly(ethylene glycol) methacrylate | ATRP ("grafting from") | Biomaterials, drug delivery |

The development of biocompatible and biodegradable polymers is of great importance for biomedical applications. nih.govrsc.org Aliphatic polyesters and polycarbonates are known for their biodegradability, which arises from the hydrolytically cleavable ester and carbonate linkages in their backbones. diva-portal.orgresearchgate.net By incorporating this compound into these polymer structures, it is possible to create biodegradable materials with pendant functional groups.

These functional groups can be used to attach bioactive molecules, such as peptides, drugs, or imaging agents, to the polymer backbone. This functionalization can enhance the biocompatibility of the material and provide it with specific biological functions. The biodegradability of the polymer backbone ensures that the material can be broken down into non-toxic products and cleared from the body after it has served its purpose. A similar compound, 2,2-bis(bromomethyl)propane-1,3-diol, is a component in the synthesis of complex polymers that are explored for biomedical applications due to their potential for biofunctionalization. ontosight.ai

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They are widely used in biomedical applications, such as drug delivery, tissue engineering, and as superabsorbent materials. The crosslinking of polymer chains is essential for the formation of a stable hydrogel network.

This compound can be used to introduce crosslinks into hydrogel systems. This can be achieved by copolymerizing a monomer derived from this compound with other hydrophilic monomers. The pendant bromomethyl groups can then be used to form covalent crosslinks between the polymer chains, either during or after the polymerization process. Alternatively, the diol functionality can be used to create polyester or polyurethane-based hydrogels, with the bromomethyl group providing a site for further functionalization or for creating a secondary crosslinking network. The ability to create dually crosslinked networks can lead to hydrogels with enhanced mechanical properties and tunable degradation profiles. mdpi.com

Reactive Flame Retardant Incorporation in Polymeric Materials

The integration of flame retardant properties directly into the polymer matrix is a critical strategy for enhancing the safety of materials used in construction, electronics, and transportation. This compound is utilized as a reactive flame retardant, a class of additives that form covalent bonds with the polymer structure. This chemical incorporation prevents the leaching of the flame retardant over time, a common issue with non-reactive, or additive, flame retardants, thus ensuring permanent fire resistance and reducing environmental contamination. mdpi.comresearchgate.net

The functionality of this compound is rooted in its molecular structure. The two hydroxyl (-OH) groups can participate in polymerization reactions, for instance, by reacting with isocyanates in the production of polyurethanes or with acids in polyester synthesis. nih.gov During this process, the molecule becomes an integral part of the polymer chain. The bromine atom, a heavy halogen, is the active flame-retardant component. When the polymer is exposed to high temperatures, the carbon-bromine bond breaks, releasing bromine radicals. These radicals interfere with the gas-phase chemical reactions of combustion, effectively quenching the flame.

A closely related compound, 2,2-Bis(bromomethyl)propane-1,3-diol, is well-documented for its use in unsaturated polyester resins and rigid polyurethane foams. nih.gov this compound functions by a similar mechanism, providing durable flame retardancy to the materials it is incorporated into. This reactive approach is increasingly favored for creating safer, more environmentally stable flame-retardant polymers. mdpi.com

Table 1: Characteristics of Reactive vs. Additive Flame Retardants

| Feature | Reactive Flame Retardant | Additive Flame Retardant |

|---|---|---|

| Bonding | Covalently bonded to polymer backbone | Physically mixed with the polymer |

| Permanence | Permanent, does not leach out | Can migrate to the surface and leach out |

| Environmental Impact | Lower long-term environmental impact | Potential for environmental release and bioaccumulation |

| Example | this compound | Tris(2-chloro-1-methylethyl)phosphate (TCPP) |

Precursors for Specialized Organic Compounds

The distinct reactive sites on this compound make it a valuable precursor for a variety of specialized organic compounds. The bromomethyl group is a versatile handle for introducing new functionalities through nucleophilic substitution, while the diol portion can be derivatized or used to build larger molecular architectures. ontosight.ai

In the pharmaceutical and agrochemical industries, the development of complex molecules often relies on versatile and reactive starting materials. The propane-1,3-diol framework is a structural motif found in various bioactive compounds. google.com this compound serves as an important intermediate in the synthesis of such molecules. ontosight.ai

The highly reactive bromomethyl group can be readily displaced by a wide range of nucleophiles (such as amines, thiols, or azides) to introduce new functional groups. ontosight.ai This allows for the construction of more complex intermediates. For example, substitution of the bromine with an amino group can lead to amino-diol structures, which are key components in certain classes of pharmaceuticals, including immunosuppressants. nveo.org The hydroxyl groups can be protected during these transformations and later deprotected or functionalized to complete the synthesis of the target active ingredient.

Similarly, in agrochemical synthesis, this compound can be used to build molecules with desired herbicidal, insecticidal, or fungicidal properties. Its ability to introduce a functionalized quaternary carbon center is particularly useful for creating sterically hindered and chemically stable active ingredients.

Table 2: Potential Synthetic Transformations and Applications

| Reagent/Reaction | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Ammonia (B1221849) (NH₃) or primary amine (R-NH₂) | Primary or secondary amine | Pharmaceutical intermediate (e.g., for amino-diol drugs) |

| Sodium azide (B81097) (NaN₃) followed by reduction | Primary amine (-NH₂) | Agrochemical synthesis |

| Sodium cyanide (NaCN) | Nitrile (-CN) | Intermediate for carboxylic acids and amines |

The arrangement of heteroatoms in this compound provides a scaffold for designing metal-binding ligands. The two hydroxyl groups can act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring. Such diol-based ligands are known to complex with various transition metals. nih.gov

Furthermore, the compound's synthetic versatility allows for the creation of more complex tridentate or polydentate ligands. wisconsin.edumdpi.comwisconsin.edu The bromomethyl group can be substituted with another donor group, such as a pyridine, thiol, or amine, to introduce a third coordination site. For instance, reaction with sodium thiomethoxide could replace the bromine with a methylthio group, creating an O,O,S-tridentate ligand. The ability to tailor the ligand structure by modifying this third site allows for fine-tuning the electronic and steric properties of the resulting metal complex, which is crucial for applications in catalysis, chemical sensing, and materials science. Dithiol-based ligands with a propane (B168953) backbone, structurally related to this compound, have been investigated for their ability to chelate heavy metals like mercury. nih.gov

Development of Advanced Composite Materials

Advanced composite materials, which consist of reinforcing fibers embedded in a polymer matrix, are valued for their high strength-to-weight ratios. The properties of these composites are largely determined by the polymer matrix. By incorporating this compound into the matrix resin, such as an unsaturated polyester, it is possible to create composites with integral flame retardancy. nih.gov

When used as a reactive monomer in the synthesis of the polyester resin, the diol becomes a permanent part of the matrix. This ensures that the flame-retardant properties are distributed uniformly throughout the composite material and cannot be diminished by wear or environmental exposure. This is a significant advantage for composites used in demanding applications where fire safety is paramount, including aerospace components, automotive parts, and building materials. The presence of the bromine atoms in the polymer backbone enhances the char formation of the composite upon heating, creating an insulating layer that protects the underlying material and reduces the release of flammable volatiles.

Applications in Complex and Fine Organic Synthesis

Strategic Building Block in Multistep Synthetic Sequences

In multistep synthesis, the utility of a building block is determined by its ability to introduce a specific structural motif and its capacity for subsequent, selective chemical transformations. 2-(Bromomethyl)-2-ethylpropane-1,3-diol serves as a compact C6 unit that can be incorporated into larger molecules, introducing a quaternary center flanked by functional groups suitable for diverse modifications. libretexts.org

The compound's primary value lies in the orthogonal reactivity of its functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the diol moiety can undergo esterification, etherification, or oxidation. This allows for a stepwise elaboration of the molecule.

Key strategic applications include:

Synthesis of Heterocycles: The 1,3-diol functionality is a classic precursor for the formation of six-membered heterocyclic rings, such as 1,3-dioxanes. By reacting this compound with an aldehyde or ketone under acidic conditions, a dioxane ring can be formed. The pendant bromomethyl group remains available for further functionalization, such as conversion into a side chain via substitution or coupling reactions. amazonaws.com

Polymer and Material Science: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The presence of the bromomethyl group offers a site for post-polymerization modification, allowing for the introduction of specific functionalities onto the polymer backbone. This is analogous to the use of related compounds in the synthesis of specialized polymers. ontosight.ai

Fragment-Based Synthesis: In medicinal chemistry, the neopentyl core can be used to introduce steric bulk or to orient other functional groups in a specific spatial arrangement. The compound can be used as a scaffold, with the three functional "handles" (one bromide, two hydroxyls) allowing for the attachment of different pharmacophoric elements.

A hypothetical synthetic sequence could involve an initial Sₙ2 reaction at the bromomethyl group to attach a desired fragment, followed by the selective protection of one hydroxyl group, oxidation of the other, and subsequent chain elongation.

Role in Stereoselective and Regioselective Transformations

While this compound is an achiral molecule, it can be a substrate in reactions that generate stereocenters or a precursor to chiral derivatives.

Stereoselectivity: The generation of stereoisomers would typically occur in reactions involving the existing functional groups. For example, if the two hydroxyl groups are oxidized to a dialdehyde, subsequent nucleophilic additions could potentially create new stereocenters. The stereochemical outcome would be influenced by the choice of reagents and reaction conditions, as is common in stereoselective synthesis. masterorganicchemistry.com The development of catalytic methods for the stereoselective synthesis of related 2-methyl-1,3-diol motifs highlights the importance of controlling stereochemistry in such structures. nih.gov

Regioselectivity: The two primary hydroxyl groups are chemically equivalent. However, regioselectivity can be achieved by differentiating them. This can be accomplished by:

Monoprotection: Using a bulky protecting group under carefully controlled stoichiometric conditions to selectively protect one hydroxyl group over the other, although this can be challenging due to their equivalence.

Enzymatic Reactions: Lipases and other enzymes can often distinguish between sterically similar, prochiral functional groups, enabling highly regioselective acylation or deacylation.

Intramolecular Cyclization: The bromomethyl group can be used to achieve regioselectivity. For instance, converting one hydroxyl to an alkoxide could facilitate an intramolecular Williamson ether synthesis to form a substituted oxetane (B1205548), leaving the second hydroxyl group untouched for further reactions.

The ability to selectively manipulate one hydroxyl group while leaving the other free is crucial for its use as a versatile building block in complex synthesis.

Participation in Named Organic Reactions (as informed by related compounds)

The reactivity of this compound can be predicted based on its alkyl halide and alcohol functionalities, which are known to participate in a wide array of classic and modern named organic reactions. wikipedia.org

The primary alkyl bromide moiety is an excellent substrate for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. researchgate.netrsc.org These reactions typically involve an organometallic reagent and an organic halide.

| Named Reaction | Organometallic Reagent | Catalyst (Typical) | Resulting Bond |

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd | C(sp³)–C(sp²) |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd | C(sp³)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd / Cu | C(sp³)–C(sp) |

| Heck Reaction | Alkene | Pd | C(sp³)–C(sp²) |

In the context of this compound, these reactions would replace the bromine atom with an aryl, vinyl, alkyl, or alkynyl group, providing a powerful method for carbon skeleton extension. The diol functionality would generally need to be protected (e.g., as acetals) before subjecting the compound to the basic or nucleophilic conditions of many coupling reactions. Recent advances have even demonstrated the ability to perform in-situ bromination of alcohols followed by cross-electrophile coupling in a one-pot strategy. nih.gov

The compound's functional groups are highly amenable to nucleophilic reactions.

Nucleophilic Substitution (Sₙ2): The primary alkyl bromide is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. This is one of the most straightforward ways to functionalize the molecule.

Examples of Nucleophiles: Cyanide (CN⁻), azide (B81097) (N₃⁻), thiolates (RS⁻), alkoxides (RO⁻), and carbanions (e.g., from malonic esters).

Grignard Reaction: While the acidic protons of the hydroxyl groups would prevent the direct formation of a Grignard reagent from the bromide, this limitation can be overcome by first protecting the diol. The resulting protected bromodiol could then be converted to a Grignard reagent, which could subsequently react with electrophiles like aldehydes, ketones, or esters. Alternatively, an external Grignard reagent could react with the diol after its oxidation to an aldehyde or ketone.

Appel Reaction: The Appel reaction is used to convert alcohols to alkyl halides using triphenylphosphine (B44618) and a tetrahalomethane. While the starting material already contains a bromide, the Appel reaction could be used to convert the two hydroxyl groups into bromides, yielding 2-ethyl-1,2,3-tris(bromomethyl)propane, a tribromo derivative, thus further modifying the compound's reactivity.

The alcohol and alkyl halide groups can be independently oxidized or reduced.

Oxidation: The two primary hydroxyl groups can be oxidized to various states depending on the reagent used.

To Aldehydes: Mild oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation would yield the corresponding mono- or dialdehyde.

To Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would oxidize the primary alcohols to carboxylic acids.

Reduction:

Of the Alkyl Bromide: The C-Br bond can be reduced to a C-H bond using reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Pd). This would convert the molecule to 2-ethyl-2-methylpropane-1,3-diol.

Of Oxidized Derivatives: If the hydroxyl groups are first oxidized to aldehydes or carboxylic acids, these can be selectively reduced back to alcohols or undergo other transformations. For example, a carboxylic acid derivative could be reduced to the alcohol using borane (B79455) (BH₃).

Spectroscopic Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(bromomethyl)-2-ethylpropane-1,3-diol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons of each type.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₃ (ethyl group) | ~0.9 | Triplet | 3H |

| -CH₂- (ethyl group) | ~1.5 | Quartet | 2H |

| -OH (hydroxyl groups) | Variable | Singlet (broad) | 2H |

| -CH₂OH (hydroxymethyl groups) | ~3.6 | Singlet | 4H |

| -CH₂Br (bromomethyl group) | ~3.5 | Singlet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| -CH₃ (ethyl group) | ~8 |

| -CH₂- (ethyl group) | ~25 |

| Quaternary Carbon | ~45 |

| -CH₂OH (hydroxymethyl groups) | ~65 |

| -CH₂Br (bromomethyl group) | ~35 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-Br (alkyl halide) | 500-600 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M and M+2) of similar intensity.

Expected Molecular Ion Peaks:

[C₆H₁₃⁷⁹BrO₂]⁺: m/z = 196.01

[C₆H₁₃⁸¹BrO₂]⁺: m/z = 198.01

The fragmentation pattern would likely involve the loss of various groups, such as the bromomethyl radical (•CH₂Br), a hydroxyl group (•OH), or a water molecule (H₂O).

| Fragment Ion | m/z (for ⁷⁹Br) | Possible Origin |

| [M - H₂O]⁺ | 178 | Loss of a water molecule |

| [M - CH₂OH]⁺ | 165 | Loss of a hydroxymethyl radical |

| [M - CH₂Br]⁺ | 103 | Loss of a bromomethyl radical |

| [CH₂Br]⁺ | 93 | Bromomethyl cation |

Computational Chemistry and Theoretical Studies on 2 Bromomethyl 2 Ethylpropane 1,3 Diol

Prediction of Reaction Pathways and Product Regioselectivity

Computational chemistry provides powerful tools for predicting the most likely reaction pathways for a molecule like 2-(Bromomethyl)-2-ethylpropane-1,3-diol. The compound features a primary alkyl bromide and two primary hydroxyl groups, suggesting several potential reactive sites. Theoretical studies, typically using Density Functional Theory (DFT), can model these reactions to determine their feasibility and selectivity.

Key reaction pathways for this molecule include nucleophilic substitution (Sₙ2) at the carbon bearing the bromine atom and potential intramolecular reactions involving the hydroxyl groups. For an Sₙ2 reaction with a generic nucleophile (Nu⁻), computational models can calculate the energy profile of the reaction coordinate, identifying the transition state and the activation energy.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways This table is illustrative and based on established principles of reactivity for similar functional groups. Actual values would require specific quantum chemical calculations.

| Reaction Pathway | Description | Predicted Activation Energy (kJ/mol) | Predicted Regioselectivity |

|---|---|---|---|

| Sₙ2 Substitution | External nucleophile attacks the bromomethyl carbon, displacing the bromide. | Low to Moderate | Favored at the primary carbon. |

| Intramolecular Etherification (Oxetane formation) | One hydroxyl group acts as an internal nucleophile, attacking the bromomethyl carbon. | Moderate | Potentially competitive, leading to a four-membered ring. |

| Elimination (E2) | A strong base removes a proton from the adjacent carbon, leading to an alkene. | High | Generally disfavored for neopentyl-like structures. |

Product regioselectivity is determined by comparing the activation energies for competing pathways. For this compound, a primary competition would be between an external nucleophile and an internal hydroxyl group attacking the electrophilic carbon attached to the bromine. Computational models would predict which pathway has the lower energy barrier, thus indicating the major product. The steric hindrance from the quaternary carbon center would likely influence the accessibility of the reaction site.

Conformational Analysis of the Compound and its Derivatives

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface.

The stability of different conformers is governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. Theoretical calculations can precisely quantify the energy differences between various conformers. For this diol, intramolecular hydrogen bonds between the -OH groups could lead to pseudo-cyclic structures, significantly stabilizing certain conformations.

Table 2: Illustrative Conformational Analysis Data for Key Dihedral Angles This table presents hypothetical data to illustrate the expected results from a computational conformational analysis.

| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (Br-C-C-C) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|---|

| Global Minimum | ~60° (gauche) | ~180° (anti) | 0.0 | Stabilized by intramolecular H-bond. |

| Local Minimum 1 | ~180° (anti) | ~180° (anti) | +5.2 | Extended, no H-bond. |

| Local Minimum 2 | ~60° (gauche) | ~60° (gauche) | +8.5 | Steric repulsion between Br and OH. |

Analysis of derivatives would involve similar computational scans. For instance, if the hydroxyl groups were converted to esters, the potential for hydrogen bonding would be removed, and the conformational landscape would be dominated by steric and electrostatic interactions of the new, bulkier groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn dictate its reactivity. Key parameters derived from these calculations include the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is often centered on the antibonding σ* orbital of the C-Br bond, indicating that this is the most electrophilic site susceptible to nucleophilic attack. The HOMO would likely be located on the oxygen atoms of the hydroxyl groups or the bromine atom, representing the most probable sites for electron donation.

Electron Density and Reactivity Descriptors: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red) around the oxygen atoms and a region of positive potential (blue) around the hydrogen atoms of the hydroxyl groups and near the carbon attached to the bromine, confirming the electrophilic and nucleophilic centers. Calculated atomic charges (e.g., Mulliken charges) quantify this distribution.

Table 3: Representative Predicted Electronic Properties from Quantum Chemical Calculations These values are typical for similar structures and serve as an illustration of data obtained from DFT calculations.

| Property | Predicted Value / Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates moderate electron-donating ability (nucleophilicity of OH groups). |

| LUMO Energy | +0.5 eV | Low energy suggests a good electron acceptor (electrophilicity of C-Br bond). |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on C-Br carbon | +0.15 | Confirms the electrophilic nature of this carbon atom. |

| Mulliken Charge on Oxygen | -0.65 | Confirms the nucleophilic nature of the hydroxyl groups. |

These quantum chemical descriptors collectively provide a detailed picture of the molecule's inherent electronic structure, allowing for robust predictions of its chemical behavior and reactivity patterns in various chemical environments.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalyst Development

Current synthetic approaches to brominated diols often rely on traditional methods that can be improved in terms of efficiency, selectivity, and environmental impact. Future research is expected to focus on developing more sophisticated and sustainable synthetic pathways to 2-(Bromomethyl)-2-ethylpropane-1,3-diol. A primary focus will be the selective bromination of the parent triol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.

Key research objectives in this area include:

Development of Selective Catalysts: Designing catalysts that can selectively target one hydroxymethyl group for conversion to a bromomethyl group, while leaving the other two hydroxyls intact, is a significant challenge. Research into phase-transfer catalysts, enzymatic catalysts, and novel organocatalysts could yield highly selective and efficient processes.

Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis.

Process Intensification: Investigating microwave-assisted or ultrasound-assisted synthesis could lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods.

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Enzymatic (e.g., Halohydrin Dehalogenase) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening, protein engineering for substrate specificity. |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium (B1175870) Salts) | Improved reaction rates, use of immiscible reactants. | Design of new catalysts for enhanced selectivity. |

| Organocatalysts (e.g., Phosphine-based) | Metal-free synthesis, tunable reactivity. | Development of chiral catalysts for asymmetric synthesis. |

| Heterogeneous Catalysts (e.g., Zeolites) | Easy separation and reusability, potential for flow chemistry. | Synthesis of structured catalysts with optimized pore sizes. |

Design and Synthesis of Advanced Derivative Chemistries

The trifunctional nature of this compound makes it an ideal scaffold for creating diverse libraries of new chemical entities. The distinct reactivity of the hydroxyl and bromomethyl groups allows for orthogonal chemical modifications, opening up a vast chemical space for exploration.

Future research will likely pursue:

Derivatization of Hydroxyl Groups: These groups can be readily converted into esters, ethers, carbamates, and carbonates, introducing a wide range of functional groups and properties. For instance, esterification with long-chain fatty acids could lead to novel surfactants or lubricants.

Substitution of the Bromine Atom: The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of nitrogen (amines, azides), sulfur (thiols, sulfides), and oxygen (alkoxides) functionalities, as well as the formation of carbon-carbon bonds.

Polyfunctional Derivatives: Stepwise or one-pot reactions targeting both the hydroxyl and bromomethyl groups can lead to complex molecules with tailored properties, such as dendritic structures or macrocycles.

| Functional Group Targeted | Reaction Type | Potential Derivative Class | Potential Application Area |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Diesters, Polyesters | Plasticizers, Polymers |

| Hydroxyl (-OH) | Etherification | Diethers, Crown Ethers | Solvents, Phase-Transfer Catalysts |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (with R₂NH) | Tertiary Amines, Quaternary Ammonium Salts | Antimicrobials, Surfactants |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (with N₃⁻) | Azides | Click Chemistry Precursors |

Development of Novel Materials for Sustainable Technologies

The ability of this compound to act as both a diol monomer and a functional additive makes it a compelling candidate for the development of advanced polymers and materials. Its incorporation into polymer backbones can introduce unique properties relevant to sustainable technologies.

Emerging applications in materials science include:

Flame-Retardant Polymers: Analogous to other brominated compounds like 2,2-Bis(bromomethyl)propane-1,3-diol, this molecule can be used as a reactive flame retardant. nih.gov By chemically incorporating it into polymer chains, such as unsaturated polyesters or polyurethanes, the risk of leaching is minimized, leading to more permanent and environmentally stable flame retardancy.

Recyclable Polymers: The functional groups could be designed to act as cleavable linkages within a polymer structure, facilitating chemical recycling and contributing to a circular economy for plastics.

Functional Coatings and Adhesives: The hydroxyl groups can participate in forming polyurethane or polyester (B1180765) networks, while the bromomethyl group remains available for post-curing modifications, such as grafting antimicrobial agents or other functional molecules onto the surface.

Investigation of Bio-inspired and Biomimetic Applications

Nature often utilizes polyol structures as fundamental building blocks. Bio-inspired chemistry seeks to mimic these natural designs to create functional molecules and systems. researchgate.netmdpi.com The scaffold of this compound provides a platform for developing molecules that can mimic biological structures or functions.

Potential research avenues include:

Scaffolds for Drug Discovery: The core structure can be elaborated with various functional groups to create libraries of compounds for screening against biological targets. The defined three-dimensional arrangement of functional groups could lead to potent and selective interactions with enzymes or receptors.

Self-Assembling Systems: By attaching moieties that can engage in non-covalent interactions (e.g., hydrogen bonding, π-stacking), derivatives of the diol could be designed to self-assemble into higher-order structures like vesicles or gels, mimicking biological membranes or extracellular matrices. mdpi.com These systems could find use in drug delivery or tissue engineering. nih.gov

Biocompatible Materials: The diol could serve as a monomer for creating biodegradable polyesters or polycarbonates. The pendant functional group could be used to attach bioactive molecules, such as peptides or carbohydrates, to enhance biocompatibility or confer specific biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netdurham.ac.uk The synthesis and derivatization of this compound are well-suited for these modern technologies.

Future developments in this domain will focus on:

Continuous Synthesis: Developing a complete, end-to-end flow process for the synthesis of the target molecule would enable on-demand production and minimize the handling of hazardous intermediates. beilstein-journals.org

Automated Derivatization: Integrating flow reactors with automated liquid handling and purification systems would allow for the rapid synthesis of large libraries of derivatives. fu-berlin.de This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Real-time Analysis and Optimization: The incorporation of in-line analytical techniques (e.g., FT-IR, NMR) into a flow setup can provide real-time data on reaction progress, allowing for rapid optimization of reaction conditions using machine learning algorithms. researchgate.net

| Parameter | Advantage in Flow Chemistry | Impact on Research & Development |

|---|---|---|

| Safety | Small reactor volumes, excellent heat transfer, containment of hazardous reagents. | Enables exploration of more energetic or hazardous reaction pathways. |

| Efficiency | Rapid mixing, precise temperature control, higher yields. | Faster synthesis of target molecules and derivatives. |

| Scalability | Scaling out by running multiple reactors in parallel or for longer times. | Seamless transition from laboratory-scale discovery to pilot-scale production. |

| Automation | Amenable to computer control and integration with robotic systems. | High-throughput screening and rapid optimization of compound libraries. |

Q & A

Q. What are the recommended synthetic routes for 2-(bromomethyl)-2-ethylpropane-1,3-diol in laboratory settings?

Methodological Answer: The compound can be synthesized via bromination of 2-ethylpropane-1,3-diol (a polyol analog) using hydrobromic acid (HBr) in the presence of a phase-transfer catalyst (e.g., tricaprylmethylammonium chloride) . Reaction conditions typically involve anhydrous solvents (e.g., ethanol) under inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification steps may include column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. For intermediates, bromoacetylation methods using AlCl₃ as a catalyst are also documented .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm structural features, such as the bromomethyl (-CH₂Br) and ethyl substituents.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity assessment and molecular weight verification (e.g., detection limit: 200 mg/kg for related brominated diols) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., -OH, C-Br stretches).

- Elemental Analysis: Validates bromine content stoichiometry.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods due to potential release of volatile brominated byproducts.

- Carcinogenicity Mitigation: Classified as a Group 2B carcinogen (IARC), so avoid inhalation and implement waste neutralization protocols (e.g., sodium bicarbonate for acid quenching) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency in synthesizing this compound?

Methodological Answer:

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance HBr reactivity in biphasic systems .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) versus alcohols (e.g., ethanol) for reaction rate and yield.

- Temperature Control: Perform kinetic studies at 40–60°C to balance reactivity and side-product formation.

- In Situ Monitoring: Use GC-MS or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What are the mechanistic pathways in the degradation of this compound under aqueous conditions?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–11) to assess stability. Brominated diols are prone to hydrolysis, releasing bromide ions, which can be quantified via ion chromatography .

- Photodegradation: Expose the compound to UV light (254 nm) and analyze degradation products (e.g., 2-ethylpropane-1,3-diol) using LC-MS/MS.

- Computational Modeling: Employ density functional theory (DFT) to predict reaction intermediates and transition states for hydrolysis pathways .

Q. How does steric hindrance from the ethyl and bromomethyl groups influence nucleophilic substitution reactivity?

Methodological Answer:

- Kinetic Experiments: Compare reaction rates with less hindered analogs (e.g., 2-bromomethylpropane-1,3-diol) in SN2 reactions using sodium ethoxide.

- X-ray Crystallography: Determine bond angles and spatial arrangement to correlate steric effects with reactivity .

- Molecular Dynamics Simulations: Model steric interactions in solvated systems to predict regioselectivity in substitution reactions .

Key Considerations for Contradictory Data

- Detection Limits: Variability in LC-MS detection limits (100–200 mg/kg) for brominated diols may arise from matrix effects in different sample types (e.g., textiles vs. resins) .

- Synthetic Routes: Conflicting methodologies (e.g., AlCl₃ vs. phase-transfer catalysts) suggest context-dependent optimization based on substrate accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.